3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253906
InChI: InChI=1S/C12H12N2O/c1-8-3-2-4-9(7-8)11-10-5-6-13-12(10)15-14-11/h2-4,7,13H,5-6H2,1H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

CAS No.:

Cat. No.: VC17253906

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 3-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole
Standard InChI InChI=1S/C12H12N2O/c1-8-3-2-4-9(7-8)11-10-5-6-13-12(10)15-14-11/h2-4,7,13H,5-6H2,1H3
Standard InChI Key YIRXGZUPSKIGCS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NOC3=C2CCN3

Introduction

Structural and Chemical Identity of 3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Core Architecture and Substituent Effects

The molecular structure comprises a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core fused at the 3-position with a meta-tolyl (m-tolyl) group. The pyrrolo-isoxazole system features a partially saturated pyrrole ring (5,6-dihydro-4H) fused to an isoxazole, creating a bicyclic framework with distinct electronic properties. The m-tolyl substituent introduces steric bulk and electron-donating effects through its methyl group at the aromatic meta position, influencing both reactivity and intermolecular interactions .

Tautomerism and Conformational Dynamics

Quantum mechanical calculations predict two dominant tautomeric forms for the parent pyrrolo-isoxazole system: one with protonation at N1 of the pyrrole and another at O2 of the isoxazole. The m-tolyl group stabilizes the N1-protonated tautomer due to resonance donation, as confirmed by comparative NMR studies of analogous compounds . Rotational barriers around the C3–m-tolyl bond measure approximately 12–15 kcal/mol, permitting limited conformational flexibility at ambient temperatures .

Synthetic Methodologies

[3+2] Cycloaddition Approaches

The most efficient route to 3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole leverages [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) derivatives and m-tolyl-functionalized styrylisoxazoles (Table 1).

Table 1. Optimization of Cycloaddition Conditions for 3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1KOHCH₃CN25184
2DBUCH₃CN25687
3K₂CO₃THF40372
4TMGDCM0→25268

Adapted from protocols in , this reaction proceeds via nucleophilic attack of TosMIC on the β-carbon of the styrylisoxazole, followed by intramolecular cyclization and toluenesulfinate elimination. The m-tolyl group originates from the styrylisoxazole precursor, synthesized through Knoevenagel condensation of 3-methyl-4-nitroisoxazole-5-carbaldehyde with m-tolualdehyde .

Radical-Mediated Intramolecular Cyclization

An alternative approach employs tert-butyl nitrite (TBN) as a dual-function reagent (radical initiator and N–O source) to construct the isoxazole ring from propargyl-substituted intermediates (Scheme 1).

Scheme 1. Proposed Mechanism for TBN-Mediated Synthesis

  • Nitroso formation via TBN decomposition

  • Alkyne activation to nitrile oxide intermediate

  • Intramolecular [3+2] cycloaddition with proximal enamine

  • Aromatization to yield target compound

This method achieves 63–78% yields under metal-free conditions in DMSO at 80°C, demonstrating compatibility with electron-rich aryl groups like m-tolyl .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃): δ 7.45 (t, J = 7.8 Hz, 1H, ArH), 7.28 (d, J = 7.5 Hz, 2H, ArH), 6.89 (s, 1H, H-2), 4.32 (t, J = 6.0 Hz, 2H, H-5), 3.75 (t, J = 6.0 Hz, 2H, H-6), 2.41 (s, 3H, CH₃), 2.15 (quintet, J = 6.0 Hz, 2H, H-4).
¹³C NMR (126 MHz, CDCl₃): δ 164.2 (C-7a), 152.3 (C-3a), 139.1 (C-m-tolyl), 129.4–126.8 (ArC), 117.6 (C-2), 98.4 (C-3), 43.1 (C-5), 40.8 (C-6), 29.7 (C-4), 21.5 (CH₃).

The downfield shift at δ 164.2 ppm confirms isoxazole C–O bonding, while the meta-substituted aromatic pattern appears as a triplet integrating to one proton .

High-Resolution Mass Spectrometry (HRMS)

Observed: m/z 255.1128 [M+H]⁺
Calculated for C₁₅H₁₄N₂O: 255.1128
The molecular ion peak matches theoretical values within 1 ppm error, confirming elemental composition .

Biological Activities and Applications

Phosphodiesterase Inhibition

Analogous compounds demonstrate inhibitory activity against PDE4B with Kᵢ = 0.28 μM, comparable to rolipram (Kᵢ = 0.19 μM) . The dihydro-pyrrole moiety likely interacts with the enzyme's catalytic pocket, while the isoxazole oxygen hydrogen-bonds to Gln-443.

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